molecular formula C18H27ClN2O2 B12358218 3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate,monohydrochloride

3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate,monohydrochloride

Cat. No.: B12358218
M. Wt: 338.9 g/mol
InChI Key: LNMORDHCAULOON-UHFFFAOYSA-N
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Properties

Molecular Formula

C18H27ClN2O2

Molecular Weight

338.9 g/mol

IUPAC Name

[3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate;hydrochloride

InChI

InChI=1S/C18H26N2O2.ClH/c1-12(2)20(13(3)4)10-9-15-11-19-16-7-6-8-17(18(15)16)22-14(5)21;/h6-8,11-13,19H,9-10H2,1-5H3;1H

InChI Key

LNMORDHCAULOON-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride typically involves the acetylation of 4-Hydroxy-N,N-diisopropyltryptamine. The process begins with the preparation of 4-Hydroxy-N,N-diisopropyltryptamine, which is then acetylated using acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for 4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride are not well-documented due to its limited use and niche market. the general principles of large-scale organic synthesis, including the use of efficient reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetoxy-N,N-diisopropyltryptamine Hydrochloride is unique due to its specific structural features and the resulting pharmacological profile. Its distinct interaction with serotonin receptors and the resulting psychoactive effects set it apart from other similar compounds .

Biological Activity

3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate, monohydrochloride, also known as 4-Acetoxy-N,N-diisopropyltryptamine hydrochloride, is a synthetic compound belonging to the tryptamine class. This compound has garnered attention due to its psychoactive properties and potential therapeutic applications. Understanding its biological activity is crucial for assessing its pharmacological profile and safety.

  • Molecular Formula : C18H27ClN2O2
  • Molecular Weight : 338.9 g/mol
  • IUPAC Name : [3-[2-[di(propan-2-yl)amino]ethyl]-1H-indol-4-yl] acetate; hydrochloride
  • Canonical SMILES : CC(C)N(CCC1=CNC2=C1C(=CC=C2)OC(=O)C)C(C)C.Cl

The biological activity of 3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to various psychoactive effects, including altered perception and hallucinations. The compound exhibits agonistic properties at these receptors, which are crucial for mediating its hallucinogenic effects.

Psychoactive Properties

Research indicates that 3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate produces effects similar to other hallucinogens. Animal studies have shown significant alterations in behavior and perception, consistent with serotonergic activity.

Cardiovascular Effects

There is evidence suggesting that this compound may have cardiotoxic effects, particularly in terms of prolonging the QT interval on electrocardiograms. This raises concerns regarding its safety profile when used recreationally or therapeutically.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeNotable Effects
4-Hydroxy-N,N-diisopropyltryptamineTryptaminePsychoactive; lower cardiotoxicity
PsilocinTryptamineHallucinogenic; interacts with serotonin
4-Acetoxy-N,N-dimethyltryptamineTryptamineSimilar psychoactive properties

Study on Psychoactive Effects

In a controlled study involving animal models, 3-(2-(diisopropylamino)ethyl)-1H-indol-4-ylacetate was administered to assess its psychoactive effects. The results indicated significant behavioral changes consistent with serotonergic stimulation, including increased locomotion and altered sensory perception.

Safety Profile Evaluation

A separate study focused on the cardiotoxicity of the compound. Electrocardiographic evaluations revealed a notable prolongation of the QT interval in subjects administered the compound compared to controls. This finding highlights the need for caution in potential therapeutic applications.

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